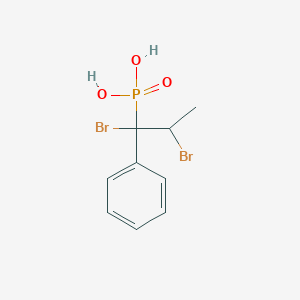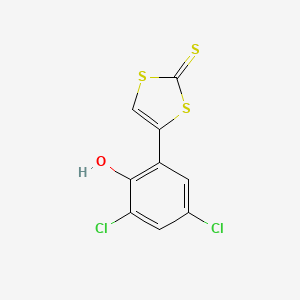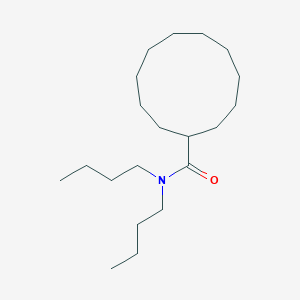![molecular formula C16H16Cl2OS B14353726 1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene CAS No. 90184-21-7](/img/no-structure.png)
1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene is an organic compound that features a benzene ring substituted with two chlorine atoms and a propoxy group attached to a benzylsulfanyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene typically involves the following steps:
Formation of the Propoxy Intermediate: The initial step involves the preparation of 3-(benzylsulfanyl)propanol. This can be achieved by reacting benzyl mercaptan with 3-chloropropanol under basic conditions.
Etherification: The 3-(benzylsulfanyl)propanol is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired ether linkage, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the benzylsulfanyl group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Nucleophilic Substitution: Amines, thiols, potassium carbonate.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: Reduced benzylsulfanyl derivatives.
科学的研究の応用
1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo nucleophilic substitution and oxidation reactions may contribute to its biological effects by modifying cellular components and signaling pathways.
Similar Compounds:
- 1-[3-(Methylsulfanyl)propoxy]-2,4-dichlorobenzene
- 1-[3-(Ethylsulfanyl)propoxy]-2,4-dichlorobenzene
- 1-[3-(Phenylsulfanyl)propoxy]-2,4-dichlorobenzene
Comparison: this compound is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its methyl, ethyl, and phenyl analogs, the benzyl group provides additional steric and electronic effects, potentially enhancing its reactivity and biological activity.
特性
| 90184-21-7 | |
分子式 |
C16H16Cl2OS |
分子量 |
327.3 g/mol |
IUPAC名 |
1-(3-benzylsulfanylpropoxy)-2,4-dichlorobenzene |
InChI |
InChI=1S/C16H16Cl2OS/c17-14-7-8-16(15(18)11-14)19-9-4-10-20-12-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,12H2 |
InChIキー |
PTPNROOWLLLCDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSCCCOC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








